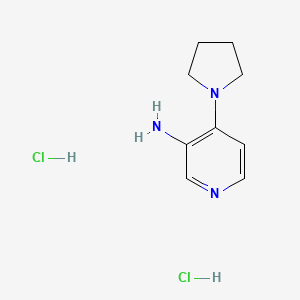

4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

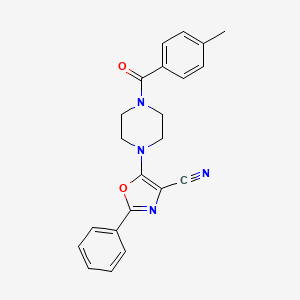

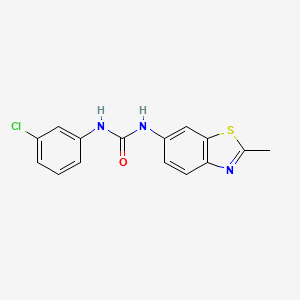

4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H13N3・2HCl . It is used in proteomics research .

Molecular Structure Analysis

The molecule consists of a pyrrolidinyl group attached to the 3-position of a pyridine ring . The five-membered pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists .Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 236.14 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Drug Development

4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is involved in various chemical synthesis processes and drug development studies. It is used in the C-H functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds, which is a crucial step in synthesizing complex organic molecules (Kang et al., 2015). This compound also plays a role in the synthesis of (1H-pyridin-4-ylidene)amines, showing potential as antimalarials, indicating its significance in medicinal chemistry (Rodrigues et al., 2009).

Catalysis and Organic Transformations

The compound is involved in the gold-catalyzed synthesis of substituted pyrrolin-4-ones from amino acids, highlighting its utility in facilitating and improving organic synthesis (Gouault et al., 2009). Additionally, it is used in the synthesis of fused imidazo-diazines and imidazo-pyridines, showcasing its versatility in creating various heterocyclic compounds, which are valuable in pharmaceuticals and material science (Garzón & Davies, 2014).

Analytical Chemistry

In analytical chemistry, it is used as a derivatization reagent for the resolution of enantiomers of alcohols and amines by high-performance liquid chromatography, illustrating its role in sophisticated analytical techniques (Toyo’oka et al., 1994).

Material Science

This compound is also involved in the synthesis of polymers and conducting materials. It plays a role in fabricating multicolored electrochromic devices using conducting copolymers, showcasing its application in creating advanced materials with potential uses in electronics and display technology (Yagmur et al., 2013).

Safety and Hazards

The safety data sheet for 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride indicates that it should be handled with care . If inhaled or swallowed, or if it comes in contact with skin or eyes, medical attention should be sought . It should be kept away from heat, sparks, open flames, and hot surfaces .

Zukünftige Richtungen

While specific future directions for 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride are not mentioned in the available resources, the pyrrolidine scaffold is of great interest in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring, makes it a promising area for future research .

Eigenschaften

IUPAC Name |

4-pyrrolidin-1-ylpyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c10-8-7-11-4-3-9(8)12-5-1-2-6-12;;/h3-4,7H,1-2,5-6,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVGNDKGDICRRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=NC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-7-(3-methylbutyl)-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2647663.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2647664.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647666.png)

![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2647670.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2647674.png)

![N-allyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2647677.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2647682.png)